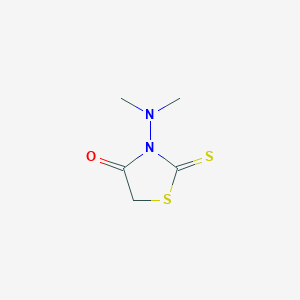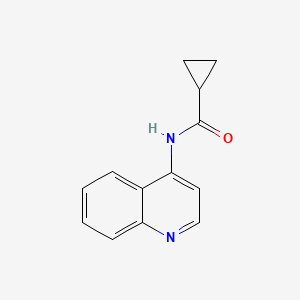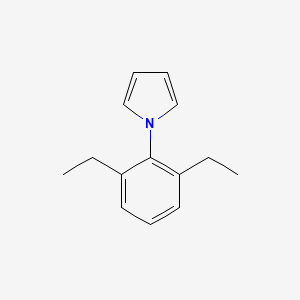
1-(2,6-diethylphenyl)-1H-pyrrole
Descripción general
Descripción
1-(2,6-Diethylphenyl)-1H-pyrrole, also known as 2,6-diethylphenyl pyrrole, is a chemical compound that has been studied for its potential biological applications. It is a heterocyclic aromatic compound with a five-membered ring structure composed of one nitrogen atom and four carbon atoms. This compound has been used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and mechanism of action. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Pyrrole derivatives have been the focus of synthetic chemistry research, leading to the development of novel compounds with potential applications in materials science and medicinal chemistry. For instance, studies have demonstrated the synthesis of pyrrolo[1,2-a]quinolines and ullazines via visible light-mediated annulations, showcasing the potential of these compounds in organic synthesis and material sciences (Amrita Das, I. Ghosh, B. Koenig, 2016). Similarly, the preparation of pyrrolo[1,2-a]quinoxaline derivatives through Lewis acid-catalyzed reactions highlights the versatility of pyrrole compounds in constructing complex molecular architectures (K. Kobayashi et al., 2001).
Material Science and Polymers
Pyrrole derivatives have been extensively studied for their applications in material science, particularly in the development of conducting polymers, electrochromic materials, and organic electronics. For example, novel 1H-pyrrole-2,5-dione derivatives have been investigated as organic inhibitors for carbon steel corrosion, indicating their potential in materials protection and coatings technology (A. Zarrouk et al., 2015). Additionally, the synthesis and characterization of highly luminescent polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione chromophore in the main chain have been reported, demonstrating their utility in the field of optoelectronic devices (Kai A. I. Zhang, B. Tieke, 2008).
Optoelectronics and Solar Cells
Research on pyrrole derivatives has also extended to the domain of organic solar cells, where these compounds serve as critical components for enhancing photovoltaic performance. A study on a novel small molecular non-fullerene electron acceptor based on diketopyrrolopyrrole demonstrates the significance of pyrrole derivatives in achieving high open-circuit voltages in organic solar cells, showcasing their potential in renewable energy technologies (Akhil Gupta et al., 2017).
Propiedades
IUPAC Name |
1-(2,6-diethylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-3-12-8-7-9-13(4-2)14(12)15-10-5-6-11-15/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCCEPOQBMABIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-diethylphenyl)-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




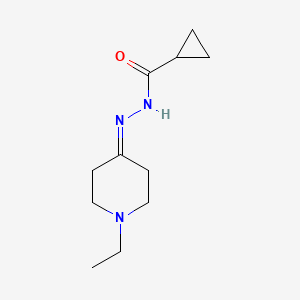
![3-(2,4-Difluorophenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1636693.png)
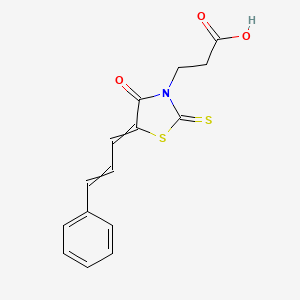


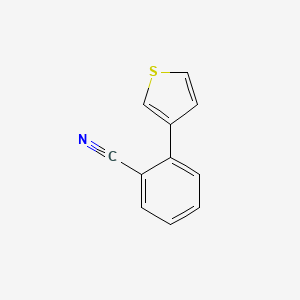
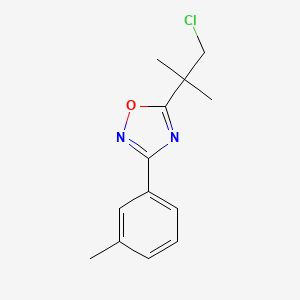

![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfinamide](/img/structure/B1636740.png)
